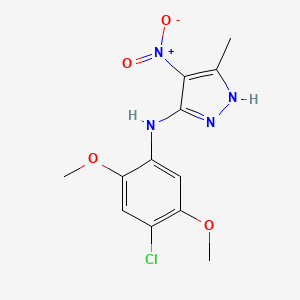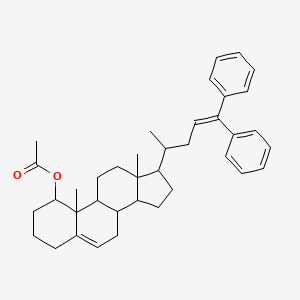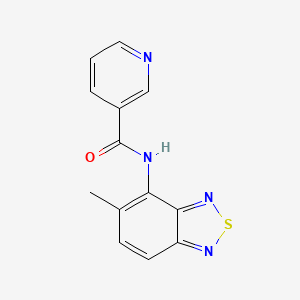boron](/img/structure/B11108968.png)
[2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaN](dibutyl)boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron is a complex organoboron compound that features a benzothiazole moiety and a dicyclohexylguanidine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron typically involves the reaction of 2-aminobenzenethiol with an appropriate boron-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole moiety can be substituted with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders .
Industry
Industrially, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties and reactivity .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The molecular pathways affected by this compound are currently under investigation, with studies focusing on its potential to modulate signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and guanidine-based ligands. Examples include:
- 2-(1,3-benzothiazol-2-yl)ethanethioamide
- N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazido acetamide derivatives .
Uniqueness
What sets 2-(1,3-benzothiazol-2-yl-kappaN)-1,3-dicyclohexylguanidinato-kappaNboron apart is its unique combination of a benzothiazole moiety and a dicyclohexylguanidine ligand, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C28H45BN4S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
13,13-dibutyl-N,12-dicyclohexyl-8-thia-10,12-diaza-1-azonia-13-boranuidatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-imine |
InChI |
InChI=1S/C28H45BN4S/c1-3-5-21-29(22-6-4-2)32(24-17-11-8-12-18-24)27(30-23-15-9-7-10-16-23)31-28-33(29)25-19-13-14-20-26(25)34-28/h13-14,19-20,23-24H,3-12,15-18,21-22H2,1-2H3,(H,30,31) |
InChI Key |
ALLRTPJDLNCNQE-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N(C(=NC2CCCCC2)NC3=[N+]1C4=CC=CC=C4S3)C5CCCCC5)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11108893.png)
![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)
![(2S,3S,10bR)-2-phenyl-3-(phenylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11108905.png)

![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11108930.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B11108951.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108958.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide](/img/structure/B11108963.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11108966.png)


